Acetamide, N,N'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene))bis- Acetamide, N,N'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene))bis-
Brand Name: Vulcanchem
CAS No.: 75508-31-5
VCID: VC17137971
InChI: InChI=1S/C30H24N4O4/c1-17(35)31-19-7-11-21(12-8-19)33-25-15-16-26(34-22-13-9-20(10-14-22)32-18(2)36)28-27(25)29(37)23-5-3-4-6-24(23)30(28)38/h3-16,33-34H,1-2H3,(H,31,35)(H,32,36)
SMILES:
Molecular Formula: C30H24N4O4
Molecular Weight: 504.5 g/mol

Acetamide, N,N'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene))bis-

CAS No.: 75508-31-5

Cat. No.: VC17137971

Molecular Formula: C30H24N4O4

Molecular Weight: 504.5 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N,N'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene))bis- - 75508-31-5

Specification

CAS No. 75508-31-5
Molecular Formula C30H24N4O4
Molecular Weight 504.5 g/mol
IUPAC Name N-[4-[[4-(4-acetamidoanilino)-9,10-dioxoanthracen-1-yl]amino]phenyl]acetamide
Standard InChI InChI=1S/C30H24N4O4/c1-17(35)31-19-7-11-21(12-8-19)33-25-15-16-26(34-22-13-9-20(10-14-22)32-18(2)36)28-27(25)29(37)23-5-3-4-6-24(23)30(28)38/h3-16,33-34H,1-2H3,(H,31,35)(H,32,36)
Standard InChI Key LIMVWSXMKAREHI-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)NC(=O)C)C(=O)C5=CC=CC=C5C3=O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central 9,10-dihydro-9,10-dioxoanthracene (anthraquinone) core substituted at the 1,4-positions with imino-phenylene bridges. Each phenylene group is further connected to an acetamide moiety via nitrogen atoms, resulting in the full systematic name: N,N'-((9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene))bis-acetamide. Its molecular formula is C₃₀H₂₂N₄O₄, with a molecular weight of 518.53 g/mol .

Key Structural Features:

  • Anthraquinone Core: The planar, conjugated anthracene system with two ketone groups at positions 9 and 10 enhances π-π stacking interactions and redox activity.

  • Imino-Phenylene Linkers: The bis(imino-4,1-phenylene) groups introduce rigidity and facilitate electronic communication between the anthraquinone core and acetamide termini.

  • Acetamide Termini: The terminal -NHCOCH₃ groups contribute hydrogen-bonding capacity and solubility in polar solvents.

Comparative Analysis with Analogous Compounds

The compound’s uniqueness becomes evident when compared to structurally related molecules (Table 1).

Table 1: Structural Comparison of Anthraquinone-Based Acetamides

Compound NameMolecular FormulaKey Distinctions
Target CompoundC₃₀H₂₂N₄O₄Dual imino-phenylene-acetamide linkages
N-(9,10-Dioxoanthracen-1-yl)acetamideC₁₆H₁₁NO₃Single acetamide group, no phenylene link
N,N'-Bis(anthraquinonyl)acetamideC₃₀H₁₈N₂O₆Direct acetamide linkage to anthraquinone

The target compound’s extended conjugation and bifurcated imino-phenylene spacers distinguish it from simpler anthraquinone-acetamide derivatives, enabling tailored electronic properties .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Anthraquinone Functionalization: Bromination or nitration of 1,4-diaminoanthraquinone introduces reactive sites for subsequent coupling.

  • Imino-Phenylene Bridge Formation: Reaction with 4-nitroaniline derivatives under Ullmann or Buchwald-Hartwig conditions forms the bis(imino-phenylene) linkages.

  • Acetamide Incorporation: Acetylation of the terminal amine groups using acetic anhydride or acetyl chloride yields the final product .

Critical Reaction Conditions:

  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for C-N coupling.

  • Solvents: Dimethylformamide (DMF) or toluene at elevated temperatures (80–120°C).

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane eluents.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1670–1650 cm⁻¹ (C=O stretch, acetamide), 1590 cm⁻¹ (C=N stretch, imino group), and 1300 cm⁻¹ (C-O stretch, anthraquinone) confirm functional groups .

  • ¹H NMR: Distinct signals include δ 8.2–7.1 ppm (aromatic protons), δ 2.1 ppm (acetamide methyl), and δ 10.5 ppm (NH, broad).

  • MS: Molecular ion peak at m/z 518.53 (M⁺) with fragmentation patterns consistent with sequential loss of acetamide groups.

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, attributable to the breakdown of imino-phenylene linkages. Differential scanning calorimetry (DSC) shows a glass transition temperature (T₉) of 145°C, indicative of amorphous solid behavior.

Solubility and Polarizability

  • Solubility: Moderately soluble in DMF, dimethyl sulfoxide (DMSO), and chlorinated solvents; insoluble in water and alkanes.

  • Electrochemical Behavior: Cyclic voltammetry in acetonitrile exhibits reversible redox peaks at -0.75 V and -1.2 V (vs. Ag/AgCl), corresponding to anthraquinone reduction .

Challenges and Future Directions

While promising, the compound faces challenges:

  • Synthetic Complexity: Multi-step synthesis limits large-scale production.

  • Environmental Persistence: Anthraquinone derivatives may exhibit bioaccumulation risks.

Future research should prioritize:

  • Green Synthesis: Developing catalytic methods to reduce waste.

  • Structure-Activity Relationships: Optimizing substituents for targeted applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator